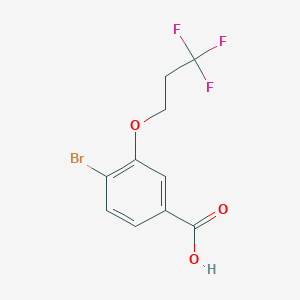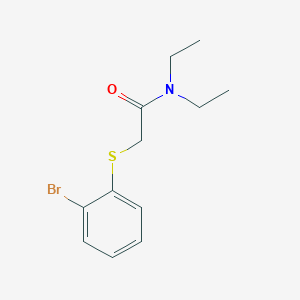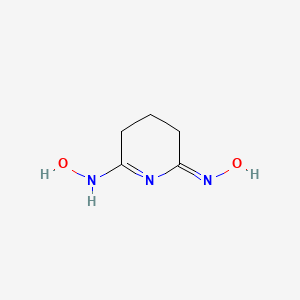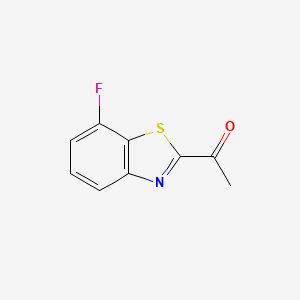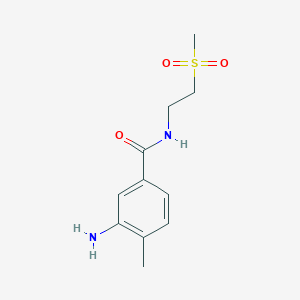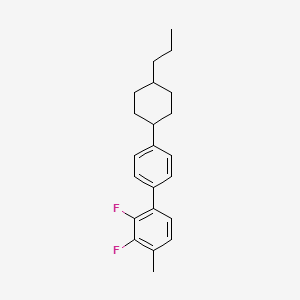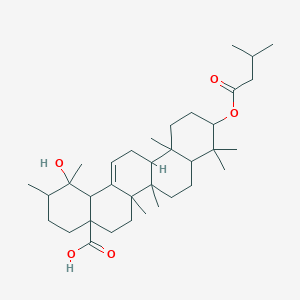
1-Hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3-methylbutanoyloxy)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lantaiursolic acid is a triterpenoid compound extracted from the roots of the plant Lantana camara . This compound belongs to the class of pentacyclic triterpenoids, which are known for their diverse biological activities and potential health benefits . Lantaiursolic acid has garnered attention due to its promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lantaiursolic acid can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Lantana camara using organic solvents . The extracted compound is then purified through chromatographic techniques to obtain pure Lantaiursolic acid.
Industrial Production Methods: Industrial production of Lantaiursolic acid typically involves large-scale extraction from plant sources. The roots of Lantana camara are harvested and subjected to solvent extraction. The crude extract is then processed using advanced purification techniques such as high-performance liquid chromatography to isolate Lantaiursolic acid in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Lantaiursolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Lantaiursolic acid can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various derivatives of Lantaiursolic acid, which may exhibit enhanced biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
Lantaiursolic acid exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activity of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha.
Antioxidant Action: The compound enhances the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, thereby reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Lantaiursolic acid is structurally similar to other pentacyclic triterpenoids such as ursolic acid, oleanolic acid, and betulinic acid . it exhibits unique pharmacological properties that distinguish it from these compounds:
Propriétés
Formule moléculaire |
C35H56O5 |
|---|---|
Poids moléculaire |
556.8 g/mol |
Nom IUPAC |
1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3-methylbutanoyloxy)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H56O5/c1-21(2)20-27(36)40-26-14-15-31(6)24(30(26,4)5)13-16-33(8)25(31)11-10-23-28-34(9,39)22(3)12-17-35(28,29(37)38)19-18-32(23,33)7/h10,21-22,24-26,28,39H,11-20H2,1-9H3,(H,37,38) |
Clé InChI |
VNSKBPUANWSMPF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(C)C)C)C)C2C1(C)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)

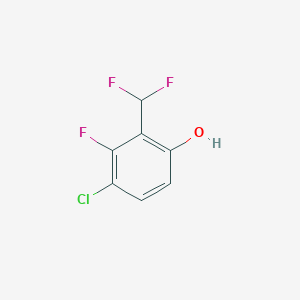

![2-[(2Z,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15091762.png)
